ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a pyrrolidine ring, and a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally the thiazole ring. Each step requires specific reagents and conditions:
Pyrazole Ring Formation: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Pyrrolidine Ring Formation: The pyrazole derivative is then reacted with an appropriate aldehyde and ammonia or an amine to form the pyrrolidine ring.
Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide or a similar sulfur-containing compound under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-imidazole-4-carboxylate: Contains an imidazole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-2-20-14(19)11-9-21-13(16-11)12-4-3-7-18(12)8-10-5-6-15-17-10/h5-6,9,12H,2-4,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXJLSGHJFWKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2CC3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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